molecular formula C7H13F B3269636 Fluorocycloheptane CAS No. 51443-95-9

Fluorocycloheptane

Cat. No.: B3269636
CAS No.: 51443-95-9
M. Wt: 116.18 g/mol
InChI Key: SXBNZAGHSZDLTC-UHFFFAOYSA-N
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Description

Fluorocycloheptane (CAS 51443-95-9) is a fluorinated cycloalkane characterized by a seven-membered carbon ring with a single fluorine substituent . The introduction of fluorine into organic compounds often imparts unique physicochemical properties, such as enhanced thermal stability, metabolic resistance, and altered polarity due to the strong electronegativity of fluorine and the stability of the C-F bond . This compound is hypothesized to serve as a valuable synthetic intermediate in pharmaceutical and agrochemical research, leveraging fluorine's ability to modulate bioavailability and binding affinity in target molecules . One prominent research application under investigation is its use in Positron Emission Tomography (PET) imaging. Studies have explored this compound derivatives as radiotracers, demonstrating effective targeting and high uptake rates in preclinical models, such as for prostate cancer detection . The mechanism of action for its applications often involves its interaction with specific biological targets. For instance, certain derivatives can be transported across cellular membranes via amino acid transport systems (e.g., system L and system ASC), which is crucial for their efficacy in targeting tumors[citation:]. From a synthetic chemistry perspective, this compound can be synthesized through the fluorination of cycloheptane using agents like hydrogen fluoride (HF) or fluorine gas (F2), often in the presence of a catalyst . Industrially, such processes may utilize continuous flow reactors to control conditions and achieve high yields . The compound is typically a clear liquid and requires proper safety handling. It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluorocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNZAGHSZDLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463979
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51443-95-9
Record name fluorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as a metal fluoride, to facilitate the substitution of a hydrogen atom with a fluorine atom .

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and fluorinating agents helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorocycloheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Fluorocycloheptanol, fluorocycloheptanamine.

    Oxidation: Fluorocycloheptanone.

    Reduction: Cycloheptane.

Scientific Research Applications

Fluorocycloheptane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorocycloheptane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the cycloheptane ring, affecting its reactivity and interactions with other molecules. In biological systems, this compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Fluorocycloheptane shares structural similarities with other halogenated cycloalkanes, such as chlorocyclohexane (C₆H₁₁Cl) and cycloheptane (C₇H₁₄). Key differences arise from the substitution of fluorine versus chlorine or hydrogen:

Property This compound (C₇H₁₃F) Chlorocyclohexane (C₆H₁₁Cl) Cycloheptane (C₇H₁₄)
Molecular Weight (g/mol) ~116 (estimated) 118.6 98.19
Boiling Point (°C) ~120–130 (estimated)* 142–145 118–121
Polarity Moderately polar (C-F bond) Polar (C-Cl bond) Non-polar
Solubility Low in water; organic solvents Low in water; organic solvents Hydrophobic

*Estimated based on trends: Fluorine’s lower atomic radius compared to chlorine reduces boiling points relative to chlorinated analogs but increases them compared to hydrocarbons .

Chemical Reactivity

  • C-F Bond Stability : The C-F bond in this compound is highly stable (bond dissociation energy ~485 kJ/mol), making it less reactive toward nucleophilic substitution compared to chlorocyclohexane (C-Cl bond energy ~339 kJ/mol) . This stability is advantageous in applications requiring inertness, such as polymer precursors.

Toxicity and Environmental Impact

  • Acute Toxicity : this compound is expected to exhibit lower acute toxicity than chlorocyclohexane, which requires stringent safety measures (e.g., skin/eye rinsing, medical consultation) due to its irritant properties . Cycloheptane, by comparison, poses minimal acute risks .

Biological Activity

Fluorocycloheptane is a cyclic organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and radiopharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with a fluorine atom substituent. The presence of fluorine significantly alters the compound's chemical properties, influencing its reactivity and interaction with biological systems. The unique structure allows for diverse interactions with various biological targets, making it a subject of interest in drug design.

Mechanisms of Biological Activity

  • Transport Mechanisms :
    This compound derivatives exhibit significant transport across cellular membranes, primarily through amino acid transport systems. For example, studies have shown that certain derivatives can be transported via system L and system ASC, which are crucial for their efficacy in targeting tumors . This transport mechanism is essential for the compound's utility in imaging and therapeutic applications.
  • Enzyme Interactions :
    The structural properties of this compound suggest potential interactions with enzymes involved in metabolic pathways. Research indicates that these compounds may inhibit specific enzymes, leading to altered metabolic processes within cells . Such interactions could be leveraged for therapeutic purposes, particularly in oncology.

PET Imaging Applications

This compound has been investigated as a promising candidate for positron emission tomography (PET) imaging. One notable study explored the use of fluorinated cycloalkanes as radiotracers in prostate cancer detection. The study demonstrated that this compound derivatives could effectively target prostate carcinoma cells, exhibiting high uptake rates in both preclinical models and clinical settings .

Table 1: Summary of PET Imaging Studies Involving this compound Derivatives

StudyCompoundTargetUptake RateFindings
Anti-18F-FACBCProstate CarcinomaHighEffective in identifying neoplastic involvement
4-Fluorocyclopentane-1-carboxylic AcidGliosarcomaNearly 2x tumor uptakePromising preclinical results

In Vitro Studies

In vitro studies have shown that this compound analogs can inhibit specific pathways involved in tumor growth. For instance, one study demonstrated that these compounds could selectively inhibit certain transport systems, leading to reduced proliferation rates in cancer cell lines . This selectivity highlights the potential for developing targeted therapies based on this compound derivatives.

Q & A

Q. What are the established synthetic routes for fluorocycloheptane, and how can purity be optimized in laboratory settings?

this compound synthesis typically involves cycloheptane halogenation followed by fluorination via nucleophilic substitution (e.g., using KF in polar aprotic solvents). To ensure high purity, employ gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) for real-time monitoring. Detailed protocols for purification (e.g., fractional distillation under inert atmospheres) and characterization (e.g., 19F^{19}\text{F} NMR for fluorine substitution confirmation) should follow journal-specific guidelines, such as those outlined in the Beilstein Journal of Organic Chemistry . Contradictions in yield optimization may arise from solvent choice or temperature gradients; systematic replication of published methods with controlled variables is advised .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structural and electronic properties?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assess ring strain, substituent orientation, and fluorine coupling constants.
  • IR Spectroscopy : To identify C-F stretching vibrations (~1100–1000 cm1^{-1}) and ring deformation modes.
  • DFT Calculations : Geometry optimization and ring-strain analysis using Gaussian or ORCA software, validated against crystallographic data (if available). Ensure raw spectral data and computational input files are archived as supplementary materials to enhance reproducibility .

Q. How does this compound’s ring strain influence its reactivity in comparison to smaller cycloalkanes?

this compound’s moderate ring strain (compared to cyclohexane or cyclooctane) reduces torsional stress but increases susceptibility to ring-opening reactions under acidic conditions. Methodologically, compare activation energies via Arrhenius plots for this compound vs. cycloheptane in SN2 reactions. Contradictory reports on stability may stem from solvent effects or competing elimination pathways; controlled kinetic studies are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s thermodynamic stability data across studies?

Discrepancies often arise from differing calorimetric methods (e.g., bomb vs. solution calorimetry) or incomplete correction for solvation effects. To address this:

  • Replicate experiments using standardized protocols (e.g., IUPAC-recommended calorimeters).
  • Apply quantum mechanical calculations (e.g., CBS-QB3) to isolate gas-phase vs. solution-phase contributions.
  • Conduct meta-analyses of published data using Cochrane systematic review principles to identify bias or methodological outliers .

Q. How can this compound’s conformational dynamics be experimentally probed to validate computational models?

Advanced methodologies include:

  • Variable-Temperature NMR : To observe ring-flipping barriers and axial/equatorial fluorine equilibria.
  • Ultrafast Spectroscopy : Monitor transient intermediates during photochemical ring-opening.
  • X-ray Diffraction : Resolve crystal packing effects on conformation. Cross-validate results with molecular dynamics simulations (e.g., AMBER or GROMACS) using force fields parameterized for fluorinated alkanes .

Q. What experimental designs mitigate challenges in studying this compound’s reactivity in catalytic systems?

Catalytic studies (e.g., hydrofluorination or cross-coupling) require:

  • Inert Atmosphere Techniques : Schlenk lines or gloveboxes to prevent moisture-induced side reactions.
  • Isotopic Labeling : 18F^{18}\text{F}-tracing to track regioselectivity in fluorination steps.
  • Operando Spectroscopy : Pair reaction monitoring (e.g., ReactIR) with DFT mechanistic studies to distinguish catalytic cycles from non-productive pathways. Report turnover frequencies (TOFs) and catalyst poisoning thresholds with error margins to address reproducibility concerns .

Methodological Frameworks

How can the PICOT or FINER criteria structure research questions on this compound’s biomedical applications?

For preclinical studies (e.g., this compound as a drug scaffold):

  • PICOT : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (existing fluorinated drugs), Outcome (binding affinity), and Timeframe (kinetic assays).
  • FINER : Ensure questions are Feasible (in vitro models first), Interesting (novel C-F bond interactions), Novel (unexplored ring-size effects), Ethical (avoid vertebrate trials initially), and Relevant (antibiotic resistance applications). Align with ethical review boards and preregister study designs to reduce bias .

Q. What statistical approaches are essential for interpreting this compound’s structure-activity relationship (SAR) data?

Use multivariate regression to correlate electronic parameters (Hammett σF_F) with biological activity. Address collinearity via principal component analysis (PCA) and validate models with leave-one-out cross-validation. For conflicting SAR reports, apply Bayesian meta-analysis to quantify uncertainty .

Data Presentation & Reproducibility

Q. How should raw and processed data be documented to meet journal standards for this compound research?

  • Primary Data : Publish NMR/FTIR spectra as high-resolution images with peak assignments.
  • Computational Data : Archive input/output files in repositories like Zenodo, citing DOIs in the manuscript.
  • Supplementary Materials : Include crystallographic CIF files, kinetic datasets, and detailed synthetic protocols per Reviews in Analytical Chemistry guidelines .

Q. What peer-review criteria are critical for evaluating this compound studies?

Reviewers should assess:

  • Reproducibility : Sufficient experimental detail to replicate synthesis and characterization.
  • Statistical Rigor : Appropriate error analysis and significance testing.
  • Theoretical Consistency : Alignment of computational models with experimental observations.
    Follow PRISMA or CONSORT checklists where applicable to ensure transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorocycloheptane
Reactant of Route 2
Fluorocycloheptane

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